4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one
Description
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one (CAS: 57063-29-3) is a halogenated isothiazolinone derivative widely used as a broad-spectrum biocide. Its primary application lies in antifouling coatings for marine vessels, where it inhibits the growth of algae, barnacles, and other organisms . Structurally, it features a cyclohexyl substituent at the 2-position and chlorine atoms at the 4- and 5-positions, which enhance its stability and potency compared to simpler isothiazolinones. Studies highlight its role in disrupting cellular processes in target organisms, particularly through interference with mitochondrial function and enzyme activity .
Properties
CAS No. |
57063-29-3 |
|---|---|
Molecular Formula |
C9H11Cl2NOS |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
4,5-dichloro-2-cyclohexyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H11Cl2NOS/c10-7-8(11)14-12(9(7)13)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
JRQLZCFSWYQHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(S2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one typically involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Industrial production methods often involve the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antifouling Agent
One of the primary applications of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one is as an antifouling agent in marine coatings. It is used to prevent the growth of marine organisms on ship hulls and other submerged surfaces.
- Case Study : The compound is a key ingredient in SeaNine 211, which replaces tributyltin compounds that are harmful to marine life. Studies have shown that this compound effectively inhibits the growth of barnacles and other fouling organisms, thereby extending the lifespan of marine vessels and reducing maintenance costs .
Water Treatment
This compound is extensively utilized in industrial water treatment processes to control microbial growth and biofouling.
- Application : It is effective against bacteria, fungi, and algae in cooling water systems and wastewater treatment facilities. The compound acts by disrupting cellular functions in microorganisms, leading to their death.
- Quantitative Analysis : A study demonstrated that this compound exhibited significant biocidal activity at concentrations as low as 15 μg/L against various microbial species .
Preservative in Consumer Products
This compound is also used as a preservative in personal care products such as shampoos, lotions, and creams.
- Effectiveness : The compound prevents microbial contamination in these products, thereby enhancing their shelf life and safety for consumers. Its inclusion helps maintain product integrity by inhibiting fungal and bacterial growth .
Agricultural Applications
In agriculture, this compound can be employed to protect crops from fungal infections.
- Biocidal Activity : Research indicates that this compound exhibits fungicidal properties that can be beneficial for crop protection against various pathogens .
Industrial Applications
The compound is utilized in various industrial applications including wood preservation and as an additive in paints.
| Application Area | Specific Use | Concentration Range |
|---|---|---|
| Antifouling | Marine coatings (e.g., SeaNine 211) | Effective at low concentrations |
| Water Treatment | Cooling systems, wastewater treatment | As low as 15 μg/L |
| Personal Care Products | Preservative in creams and lotions | Varies by formulation |
| Agriculture | Fungal protection for crops | Varies based on crop type |
| Industrial Coatings | Additive in paints and varnishes | Varies by application |
Toxicological Considerations
While this compound is effective as a biocide, its toxicity profile must be considered.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This two-step mechanism includes rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Comparison with Similar Compounds
Comparison with Similar Isothiazolinone Derivatives
Structural and Functional Differences
The table below summarizes key structural and functional distinctions:
Mechanism of Action and Selectivity
- This compound: Targets the hypothalamus-pituitary-gonadal-liver (HPGL) axis in marine organisms, inducing estrogenic effects and altering steroidogenesis .
- 5-Chloro-2-methyl-4-isothiazolin-3-one : Primarily acts as a membrane disruptor in bacteria and fungi. The methyl group reduces environmental persistence but increases dermal irritation risks .
- DCOIT : The n-octyl chain improves water resistance in coatings but amplifies endocrine-disrupting effects via Gα protein binding, which competitively inhibits GPCR signaling .
Environmental and Health Impacts
- This compound : Chronic exposure at 0.76–9.86 µg/L alters plasma vitellogenin levels in fish, indicating estrogenic activity .
- DCOIT : Persists in marine sediments, with transgenerational effects observed in marine medaka offspring .
Research Findings and Data Gaps
- Efficacy : The cyclohexyl derivative shows superior antifouling efficacy over methylated analogs due to enhanced hydrolytic stability .
- Toxicity : DCOIT’s endocrine disruption mechanism is better characterized than that of the cyclohexyl variant, which lacks detailed receptor-binding studies .
- Regulatory Status: Methylchloroisothiazolinone (26172-55-4) faces stricter regulations compared to cyclohexyl derivatives, which are still under ecological risk assessment .
Biological Activity
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one (DCOIT) is a member of the isothiazolinone family, which are heterocyclic compounds known for their biocidal properties. DCOIT is primarily used as an antifouling agent in marine coatings and has garnered attention due to its effectiveness in preventing the growth of undesirable organisms. This article explores the biological activity of DCOIT, focusing on its toxicity, mechanisms of action, and environmental impact.
- Chemical Formula : C11H17Cl2NOS
- CAS Number : 64359-81-5
- Molecular Weight : 276.23 g/mol
DCOIT functions by disrupting cellular processes in target organisms. It inhibits key metabolic pathways, leading to cell death. The compound has been shown to affect:
- Na+/K+-ATPase Activity : Elevated levels of this enzyme were observed in crustaceans exposed to DCOIT, indicating stress responses related to ionic balance and energy metabolism .
- Gene Expression : Transcriptomic studies revealed that exposure to DCOIT alters the expression of genes involved in metabolic processes such as starch and sucrose metabolism, which are critical for energy production in aquatic organisms .
Case Study: Pacific White Shrimp (Litopenaeus vannamei)
A significant study evaluated the chronic toxicity of DCOIT on Pacific white shrimp over four weeks. The results indicated:
- Survival Rates : At a concentration of 30 μg/L, survival rates dropped significantly compared to control groups.
- Weight Gain : Shrimp exposed to higher concentrations exhibited reduced weight gain and altered physiological states.
- Histological Changes : Examination of hepatopancreas and gills showed significant morphological changes and increased melanin deposition at elevated concentrations .
| Concentration (μg/L) | Survival Rate (%) | Weight Gain (g) | Histological Changes |
|---|---|---|---|
| 0 | 100 | 2.5 | Normal |
| 3 | 95 | 2.3 | Minor changes |
| 15 | 80 | 1.8 | Moderate changes |
| 30 | 50 | 1.0 | Severe changes |
Environmental Impact
DCOIT has been recognized as a replacement for more harmful antifouling agents like tributyltin (TBT), which have been banned due to their severe ecological consequences. However, DCOIT itself poses risks:
- Bioaccumulation : Studies indicate that DCOIT can accumulate in aquatic organisms, raising concerns about its long-term effects on marine ecosystems .
- Contact Dermatitis : Isothiazolinones, including DCOIT, have been linked to allergic reactions in humans, particularly contact dermatitis when used in cosmetic products .
Regulatory Status
Due to its potential toxicity and environmental impact, the use of DCOIT is regulated in several jurisdictions. Continuous monitoring and research are necessary to assess its long-term effects on both human health and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
